molecular formula C11H9ClN4O2S B2895772 N-(4-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide CAS No. 857491-60-2

N-(4-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

Cat. No. B2895772
M. Wt: 296.73
InChI Key: FEFCFOVHWWTFHR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, commonly known as COTI-2, is a small molecule with potential anticancer properties. It has been studied extensively in recent years for its ability to inhibit tumor growth and induce cancer cell death.

Scientific Research Applications

Cholinesterase Inhibition

Cholinesterase Inhibition and Molecular Docking Studies : Research has shown that derivatives of 1,2,4-triazole, which include compounds structurally related to N-(4-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, exhibit moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings are significant for understanding the therapeutic potentials of these compounds in neurodegenerative diseases where cholinesterase inhibitors are of interest (Riaz et al., 2020).

Antimicrobial and Antitumor Activities

Antibacterial Agents : A study on 4-oxo-thiazolidines and 2-oxo-azetidines, chemically related to the queried compound, revealed moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. This research highlights the potential of such compounds in developing new antibacterial drugs (Desai et al., 2008).

Anticancer Potential : Research into novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, related to the compound , demonstrated significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines. These findings suggest the relevance of exploring such compounds for cancer therapy (Berest et al., 2011).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O2S/c12-7-1-3-8(4-2-7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCFOVHWWTFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide

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